Synthesis and characterization of 4-Cyanobenzohydrazide hydrochloride
Synthesis and characterization of 4-Cyanobenzohydrazide hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyanobenzohydrazide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-Cyanobenzohydrazide hydrochloride (CAS No. 2863-98-1), a pivotal intermediate in modern organic and medicinal chemistry. This document offers a first-principles approach to its synthesis, purification, and rigorous characterization. We delve into the mechanistic underpinnings of its formation, provide field-tested laboratory protocols, and detail the analytical methodologies required to verify its structure and purity. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chemical building block.
Introduction and Significance
4-Cyanobenzohydrazide hydrochloride is an organic compound distinguished by the presence of a cyanophenyl group attached to a hydrazide moiety, supplied as its hydrochloride salt for enhanced stability.[1] Its molecular structure makes it a highly valuable precursor in the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives which are scaffolds for molecules with significant biological activities.[2][3]
In the pharmaceutical industry, it serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs), including the antidepressant Vilazodone.[2] Furthermore, its derivatives are extensively investigated for their potential as antitumor, antimicrobial, and antiviral agents.[2][3] The compound's utility also extends to the agrochemical and dyestuff industries.[4] A thorough understanding of its synthesis and characterization is therefore paramount for its effective application in research and development.
Physicochemical Properties
4-Cyanobenzohydrazide hydrochloride is typically supplied as a pale orange to brown powder.[4][5] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[6] Its solubility in methanol is a key property utilized in various reaction and purification protocols.[4][6]
| Property | Value | Source(s) |
| CAS Number | 2863-98-1 | [7][8] |
| Molecular Formula | C₇H₈ClN₃ | [7][9] |
| Molecular Weight | 169.61 g/mol | [7][9] |
| Appearance | Pale orange to brown powder | [4][5] |
| Melting Point | 241-244 °C (decomposes) | [5][6] |
| Solubility | Soluble in methanol | [6][10] |
| IUPAC Name | 4-hydrazinylbenzonitrile;hydrochloride | [7][9] |
Synthesis of 4-Cyanobenzohydrazide Hydrochloride
The synthesis is a robust and well-established two-stage process commencing from 4-aminobenzonitrile.[1] The core transformation involves the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.[1]
Reaction Mechanism
Stage 1: Diazotization of 4-Aminobenzonitrile The process begins with the conversion of the primary amine on 4-aminobenzonitrile into a diazonium salt.[1] This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The highly electrophilic nitrosonium ion (NO⁺) is formed, which is then attacked by the nucleophilic amino group of the starting material.[1] A series of proton transfers and dehydration steps yield the 4-cyanobenzenediazonium chloride intermediate.[1]
Causality: This reaction is conducted at very low temperatures (-15°C to 0°C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, often violently, or react with water to form unwanted phenol byproducts.[1]
Stage 2: Reduction of the Diazonium Salt The 4-cyanobenzenediazonium chloride intermediate is then reduced to form the hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride, SnCl₂) in an acidic medium.[1] The reduction proceeds via an electron transfer mechanism, yielding 4-cyanophenylhydrazine.[1] The final product is isolated as its hydrochloride salt, which confers greater stability for storage and handling.[1]
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established literature procedures.[9][11][12] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
4-aminobenzonitrile (50 g, 423 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~920 mL)
-
Sodium Nitrite (NaNO₂) (31.5 g, 457 mmol)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (477 g, 2.1 mol)
-
Deionized Water
-
Diethyl Ether (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization: a. In a large reaction vessel, suspend 4-aminobenzonitrile (50 g) in concentrated HCl (550 mL). b. Cool the stirred suspension to between -15°C and -5°C using an ice-salt or acetone-dry ice bath.[9][12] c. Separately, dissolve sodium nitrite (31.5 g) in deionized water (200 mL). d. Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is rigorously maintained below 0°C.[9] This step generates the intermediate 4-cyanobenzenediazonium chloride.
-
Reduction: a. In a separate large vessel, prepare a solution of tin(II) chloride dihydrate (477 g) in concentrated HCl (370 mL). Pre-cool this solution to 0°C.[9] b. Add the cold diazonium salt solution from step 1d portionwise to the stirred tin(II) chloride solution. The temperature must be maintained below 0°C during the addition to control the exothermic reaction.[11] c. After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes, allowing the temperature to slowly rise to 0°C. A white precipitate of the product will form.[6]
-
Isolation and Purification: a. Collect the white precipitate by vacuum filtration using a Büchner funnel.[6] b. Wash the filter cake thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove organic-soluble impurities.[12] c. The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot ethanol-water mixture (e.g., 1:1 v/v) and allow it to cool slowly to form crystals.[11][12] d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is approximately 56-60 g (78-84%).[11][12]
Synthesis Workflow Diagram
Caption: Overall synthesis pathway for 4-Cyanobenzohydrazide HCl.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A logical workflow involves spectroscopic methods for structural elucidation followed by chromatographic analysis for purity assessment.
Characterization Workflow Diagram
Caption: Logical workflow for the analytical characterization.
Spectroscopic Analysis
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule. A sample is typically analyzed as a KBr pellet.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3000 | N-H stretching | Hydrazinium (-NH-NH₃⁺) |
| ~3050 | C-H stretching | Aromatic C-H |
| ~2230 | C≡N stretching | Nitrile |
| ~1600, ~1500 | C=C stretching | Aromatic Ring |
| ~1650-1550 | N-H bending | Hydrazinium (-NH₃⁺) |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the atomic framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.
-
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms and their neighboring environments.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Source ~10.50 broad singlet 3H -N⁺H₃ [12] ~9.10 broad singlet 1H -NH- [12] ~7.71 doublet (J≈8.8 Hz) 2H Aromatic H (ortho to -CN) [12] | ~7.03 | doublet (J≈8.8 Hz) | 2H | Aromatic H (ortho to -NHNH₃⁺) |[12] |
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 4-Cyanobenzohydrazide, 5 distinct signals are expected due to the molecule's symmetry.
Chemical Shift (δ, ppm) Assignment ~150 Aromatic C attached to Hydrazine ~133 Aromatic C (ortho to -CN) ~120 Nitrile Carbon (-C≡N) ~115 Aromatic C (ortho to Hydrazine) | ~110 | Aromatic C attached to -CN |
4.2.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the analysis would be performed on the free base (4-cyanophenylhydrazine, C₇H₇N₃, MW = 133.15 g/mol ). The expected observation would be the protonated molecular ion [M+H]⁺.
| Ion | Expected m/z |
| [C₇H₇N₃ + H]⁺ | 134.07 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) RP-HPLC with UV detection is the standard method for assessing the purity of the final product. A validated method can separate the main compound from starting materials, intermediates, and byproducts.[13]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these conditions, 4-Cyanobenzohydrazide hydrochloride should elute as a single, sharp peak, and its purity can be calculated based on the peak area percentage.
Applications in Research and Development
4-Cyanobenzohydrazide hydrochloride is not an end-product but a crucial intermediate. Its primary value lies in its bifunctional nature, allowing for diverse synthetic transformations.
-
Synthesis of Hydrazones: The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives.[3] This reaction is a cornerstone for generating libraries of compounds for pharmacological screening, as hydrazones are known to exhibit a wide range of biological activities.[3]
-
Pharmaceutical Synthesis: It is a documented precursor in the multi-step synthesis of Vilazodone, an antidepressant.[2] The synthesis utilizes a Fischer indole synthesis, where the hydrazine is a critical component for forming the indole ring system.[2]
-
Heterocyclic Chemistry: The molecule serves as a building block for various nitrogen-containing heterocyclic systems that are of interest in medicinal chemistry and materials science.
Safety and Handling
4-Cyanobenzohydrazide hydrochloride is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[6][9]
-
Precautionary Measures: Handle only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.[9] In case of contact, wash the affected area thoroughly with water. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This guide has detailed the synthesis and comprehensive characterization of 4-Cyanobenzohydrazide hydrochloride. The two-step synthesis from 4-aminobenzonitrile is efficient and scalable. The provided analytical protocols, including FTIR, NMR, MS, and HPLC, form a self-validating system to ensure the production of a high-purity, structurally confirmed intermediate. The established utility of this compound in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of mastering its preparation and analysis, making it a valuable asset for professionals in chemical and pharmaceutical R&D.
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